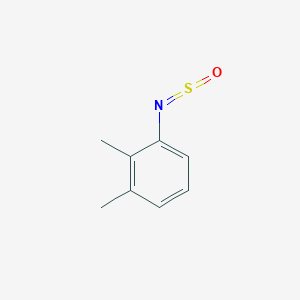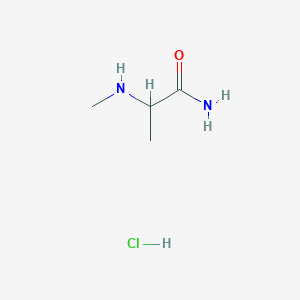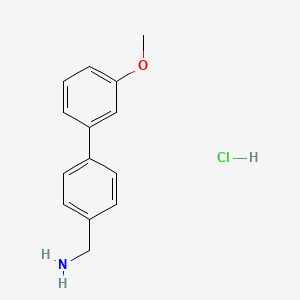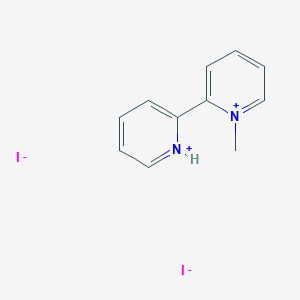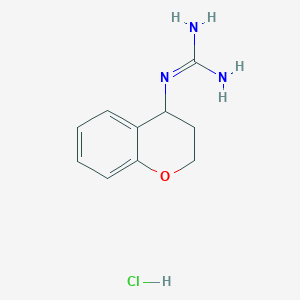
2-(3,4-dihydro-2H-1-benzopyran-4-yl)guanidine hydrochloride
Vue d'ensemble
Description
2-(3,4-dihydro-2H-1-benzopyran-4-yl)guanidine hydrochloride is a useful research compound. Its molecular formula is C10H14ClN3O and its molecular weight is 227.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Antibacterial Compounds
Research has demonstrated the synthesis of various antibacterial compounds using 4-hydroxycoumarins, which are chemically related to 2-(3,4-dihydro-2H-1-benzopyran-4-yl)guanidine hydrochloride. These compounds were synthesized by treating 4-hydroxycoumarins with urea, thiourea, and guanidine, respectively, in ethanol-acetic acid solution. The resulting compounds were then further processed to produce a range of derivatives with potential antibacterial properties (Mulwad & Shirodkar, 2002).
Synthesis of Polynucleotide Analogues
This compound is used in the synthesis of polynucleotide analogues. For example, guanine derivatives were reacted with dihydropyran to produce copolymers with maleic anhydride, leading to polymers with significant hypochromicity and strong excimer fluorescence in aqueous solutions. These polymers showed interesting behavior as polyelectrolytes, including high molecular weights and viscosity effects (Han, Cho, Cho, & Chang, 1995).
Development of Important Intermediates
This compound is vital in synthesizing important intermediates for various applications. For example, 3-amino-6-methoxy-3,4-dihydro-2H-[1]benzopyran-4-one hydrochloride, a crucial intermediate of dopamine D3 receptor selective agonist PD128907, was synthesized from p-hydroxyanisole (Jin, 2006).
Synthesis of Heterocyclic Compounds
The compound is also used in the synthesis of various heterocyclic compounds. For example, chalcones of 4-hydroxycoumarin treated with guanidine hydrochloride and other reactants produced a range of heterocyclic derivatives. These compounds were screened for antimicrobial activity, demonstrating the potential for developing new antimicrobial agents (Mulwad & Pawar, 2003).
Cardioprotective Effects
In a study, a derivative of 2-(3,4-dihydro-2H-1-benzopyran-4-yl)guanidine was evaluated for its cardioprotective effects against ischemic/reperfusion injury in rat and dog models. The results indicated potent cardioprotective effects, potentially mediated by activation of mitochondrial potassium channels (Lee, Seo, & Yoo, 2004).
Interaction with Chromenes
The interaction of tetramethylguanidine with fused 4H-pyrans, which are related to 2-(3,4-dihydro-2H-1-benzopyran-4-yl)guanidine, resulted in the formation of substituted guanidines. This study contributes to understanding the reaction mechanisms of guanidine derivatives with chromenes (Osyanin, Popova, Osipov, & Klimochkin, 2016).
Mécanisme D'action
Target of Action
Guanidine, a component of the compound, is known to enhance the release of acetylcholine following a nerve impulse .
Mode of Action
Guanidine, a part of the compound, appears to slow the rates of depolarization and repolarization of muscle cell membranes .
Biochemical Pathways
The influence of guanidine on acetylcholine release suggests potential effects on neurotransmission pathways .
Result of Action
The influence of guanidine on acetylcholine release suggests potential effects on nerve impulse transmission .
Analyse Biochimique
Biochemical Properties
2-(3,4-Dihydro-2H-1-benzopyran-4-yl)guanidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as an inhibitor or activator of specific enzymes, influencing their activity and, consequently, the biochemical pathways they regulate. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis . Additionally, it can impact the expression of genes involved in critical cellular processes, thereby altering the overall cellular function .
Propriétés
IUPAC Name |
2-(3,4-dihydro-2H-chromen-4-yl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.ClH/c11-10(12)13-8-5-6-14-9-4-2-1-3-7(8)9;/h1-4,8H,5-6H2,(H4,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKPUZUSKYEYBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl[(1H-indol-3-yl)methyl]amine hydrochloride](/img/structure/B1430752.png)
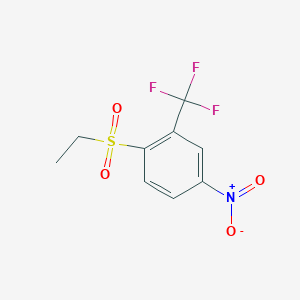
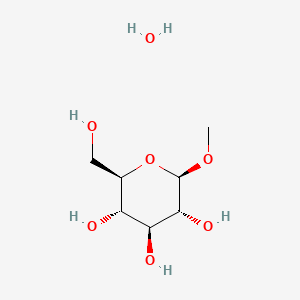
![[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1430756.png)
![2-[Bis(propan-2-yl)amino]-4,6-dichloropyrimidine-5-carboxylic acid](/img/structure/B1430758.png)
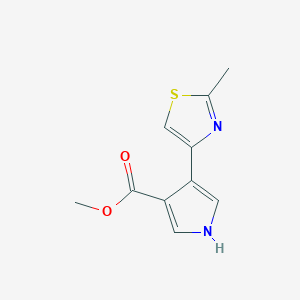
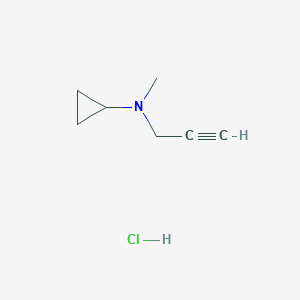
![Benzoic acid, 4-[[(2,2,2-trichloroethoxy)sulfonyl]oxy]-, phenylmethyl ester](/img/structure/B1430762.png)

